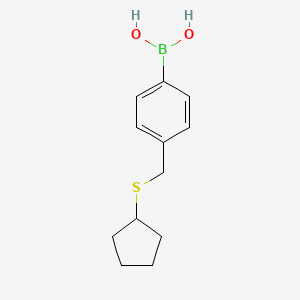

(4-((Cyclopentylthio)methyl)phenyl)boronic acid

描述

(4-((Cyclopentylthio)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyclopentylthio-methyl group at the para position. The boronic acid (-B(OH)₂) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of organoboron chemistry. The cyclopentylthio group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

属性

IUPAC Name |

[4-(cyclopentylsulfanylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)11-7-5-10(6-8-11)9-16-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBAPAZZXPZVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

(4-((Cyclopentylthio)methyl)phenyl)boronic acid: undergoes various types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution Reactions: Typical reagents include nitric acid for nitration or halogenating agents like bromine.

Coupling Reactions: Palladium catalysts and suitable bases are often employed.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

科学研究应用

Applications in Organic Synthesis

1. Building Block for Complex Molecules

- (4-((Cyclopentylthio)methyl)phenyl)boronic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the exploration of new reaction pathways, making it valuable in developing novel materials and pharmaceuticals.

2. Suzuki-Miyaura Cross-Coupling Reactions

- This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It can react with various electrophiles to produce biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Applications in Medicinal Chemistry

1. Potential Drug Candidate

- Research indicates that boronic acids, including this compound, exhibit diverse biological activities. Its interactions with biological targets suggest potential therapeutic applications, particularly as an inhibitor of efflux pumps in bacterial pathogens .

2. Efflux Pump Inhibition

- Studies have highlighted the role of boronic acids in overcoming antibiotic resistance by inhibiting efflux pumps in bacteria. This compound may enhance the efficacy of existing antibiotics by preventing their expulsion from bacterial cells .

Applications in Materials Science

1. Development of Functional Materials

- The unique chemical structure of this compound can impart desirable properties to polymers and coatings, making it useful in materials science. Its ability to form stable complexes with various substrates can lead to the development of advanced materials with specific functionalities.

Case Study 1: Antibiotic Resistance

- A study demonstrated that this compound significantly increased the effectiveness of tetracycline against Klebsiella spp. by inhibiting the efflux pumps responsible for antibiotic resistance. This finding underscores its potential as a co-treatment agent in antibiotic therapies .

Case Study 2: Synthesis of Biaryl Compounds

作用机制

The mechanism by which (4-((Cyclopentylthio)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The cyclopentylthio group enhances the compound's binding affinity and specificity.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids can inhibit enzymes such as serine proteases.

Receptors: The compound may interact with specific receptors involved in signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Binding

Key Compounds Compared :

(4-(Methylthio)phenyl)boronic Acid

- Structure : Methylthio (-SMe) substituent.

- Reactivity : Used in Pd-catalyzed cross-coupling to synthesize polyfluoroalkyl-antipyrines. However, Suzuki-Miyaura coupling with dibromo-building blocks failed under tested conditions, possibly due to steric or electronic effects .

- Electronic Properties : Conductance studies under varying voltages (100–200 mV) showed distinct 2D conductance profiles, suggesting utility in molecular electronics .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid Structure: Methoxyethyl-phenoxy substituent. Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase MoRpd3 (binding affinity: −8.7 kcal/mol vs. −7.0 kcal/mol for trichostatin A). The methoxyethyl group enhances hydrophobic interactions with enzyme residues (Phe163, Phe218) .

Carboxy Phenyl Boronic Acid

- Structure : Carboxylic acid (-COOH) substituent.

- Physicochemical Properties : Higher aqueous solubility (average LC-MS/MS signal: 2804.3) and lower %RSD (8.2%) compared to methyl-substituted analogs .

生物活性

(4-((Cyclopentylthio)methyl)phenyl)boronic acid is a boronic acid derivative characterized by a cyclopentylthio group attached to a phenyl ring. Its molecular formula is C₁₂H₁₇BO₂S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a boron atom bonded to a hydroxyl group and an aromatic ring, which enhances its reactivity. The unique cyclopentylthio substituent may influence its biological interactions compared to other boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BO₂S |

| Molecular Weight | 236.14 g/mol |

| Structural Features | Boron with hydroxyl, aromatic ring, cyclopentylthio group |

Boronic acids are known for their ability to form reversible covalent bonds with diols and can act as inhibitors for various enzymes, including proteases. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups of the target enzyme, thereby inhibiting its activity. This property is particularly useful in drug design for targeting specific enzymes involved in disease processes.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes:

- Proteases : The compound has shown potential in inhibiting serine proteases, which are crucial in various physiological processes and disease mechanisms.

- Carbonic Anhydrase : Similar compounds have been studied for their inhibitory effects on carbonic anhydrases, enzymes that play a significant role in maintaining acid-base balance in organisms .

Antimicrobial Properties

Preliminary studies suggest that boronic acids can exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that structurally similar boronic acids effectively inhibited serine proteases, suggesting that this compound may have similar inhibitory effects.

- Antimicrobial Activity :

- Pharmacokinetics :

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Cyclopentenylphenylboronic acid | C₁₁H₁₃BO₂ | Contains a cyclopentene ring |

| 4-(Methylthio)phenylboronic acid | C₉H₁₁BO₂S | Features a methylthio group; simpler structure |

| (4-((Phenylamino)methyl)phenyl)boronic acid | C₁₄H₁₅BNO₂ | Contains an amino group; potential for different biological activity |

The presence of the cyclopentylthio group in this compound may enhance its binding affinity and selectivity towards specific biological targets compared to other derivatives.

准备方法

Synthesis of 4-Bromo-(cyclopentylthiomethyl)benzene

The thioether moiety is introduced via nucleophilic substitution of a benzyl bromide intermediate with cyclopentanethiol.

Procedure :

-

Bromination of 4-bromotoluene :

-

Thioether formation :

Miyaura Borylation to Boronic Acid

The bromine substituent is replaced with a boronic acid group via palladium-catalyzed borylation.

Procedure :

-

Miyaura borylation :

-

4-Bromo-(cyclopentylthiomethyl)benzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl (5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane are heated at 100°C under for 12 h.

-

Workup : The reaction mixture is filtered through Celite, concentrated, and hydrolyzed with 1 M HCl to yield the boronic acid.

-

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl |

| Ligand | None (pre-ligated catalyst) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Yield | 65–78% |

Challenges :

-

Competitive oxidation of the thioether to sulfoxide under aerobic conditions.

-

Partial deboronation during acidic hydrolysis, mitigated by controlled pH adjustment.

Method 2: Direct Borylation of Pre-formed Thioether

Thioether Installation via Suzuki Coupling

An alternative route involves coupling a boronic acid with a pre-functionalized thioether aryl halide.

Procedure :

-

Synthesis of cyclopentylthiomethyl-substituted aryl bromide :

-

Borylation :

-

The aryl bromide undergoes Miyaura borylation as described in Method 1.

-

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)/SPhos |

| Base | KOAc |

| Solvent | DMF |

| Yield | 55–68% |

Advantages :

-

Avoids handling sensitive benzyl bromide intermediates.

-

Compatible with scalable batch processes.

Comparative Analysis of Methods

| Metric | Method 1 | Method 2 |

|---|---|---|

| Overall yield | 45–60% | 40–55% |

| Functional group tolerance | Moderate (sensitive to Br) | High |

| Scalability | Limited by bromide stability | High |

| Purity | ≥95% (after chromatography) | ≥90% |

Key observations :

-

Method 1 offers higher yields but requires stringent anhydrous conditions.

-

Method 2 is more scalable but suffers from lower efficiency due to competing side reactions in the Ullmann coupling step.

Optimization Strategies and Catalytic Systems

Catalyst Screening

Pd(dppf)Cl outperforms Pd(PPh) in Miyaura borylation due to superior stability and turnover frequency.

| Catalyst | Yield (%) | Byproducts |

|---|---|---|

| Pd(dppf)Cl | 78 | <5% sulfoxide |

| Pd(PPh) | 62 | 10–15% deboronation |

Solvent Effects

Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing the palladium intermediate. Non-polar solvents (toluene) result in incomplete conversion.

Challenges and Side Reactions

-

Thioether oxidation :

-

Mitigated by conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT).

-

-

Deboronation :

-

Occurs during hydrolysis if pH < 2. Controlled hydrolysis at pH 4–5 minimizes this issue.

-

常见问题

Q. What synthetic strategies are commonly employed to prepare (4-((Cyclopentylthio)methyl)phenyl)boronic acid, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the phenyl ring. A representative approach includes:

- Step 1: Introduction of the cyclopentylthio group via nucleophilic substitution or thiol-ene chemistry. For example, NaBHCN-mediated reductive amination or thiol coupling under inert atmospheres (e.g., nitrogen) .

- Step 2: Boronic acid installation via palladium-catalyzed Miyaura borylation or direct coupling of pre-functionalized intermediates (e.g., Suzuki coupling precursors) .

- Critical Considerations: Use anhydrous solvents (e.g., THF, DMSO) to prevent boronic acid hydrolysis. Purification via reverse-phase HPLC or recrystallization ensures >95% purity, as demonstrated in analogous boronic acid syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For example, H NMR peaks at δ 7.8–7.4 ppm (aromatic protons) and δ 3.5–3.0 ppm (cyclopentylthio-CH) are diagnostic. Multi-dimensional NMR (e.g., COSY, HSQC) resolves complex splitting patterns .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities. A high-sensitivity LC-MS method with a C18 column and acetonitrile/water gradient achieves limits of quantification (LOQ) <10 ppm for boronic acid derivatives .

- Infrared Spectroscopy (IR): B-O stretching (~1340 cm) and S-C vibrations (~650 cm) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be enhanced for this compound derivatives?

Low coupling yields often arise from steric hindrance or boronic acid protodeboronation. Mitigation strategies include:

- Catalyst Optimization: Use Pd(PPh) or Pd(dppf)Cl with electron-rich ligands to stabilize the active Pd(0) species .

- Base Selection: CsCO or KPO in polar aprotic solvents (e.g., DMF) improves transmetallation kinetics .

- Protecting Groups: Temporary protection of the boronic acid (e.g., as a pinacol ester) prevents decomposition during coupling .

Q. What experimental approaches resolve contradictory data in boronic acid reactivity studies?

- Control Experiments: Compare reactivity under inert vs. ambient conditions to assess hydrolysis or oxidation artifacts .

- Kinetic Profiling: Monitor reaction progress via in situ B NMR or quenching assays to identify rate-limiting steps .

- Computational Modeling: Density Functional Theory (DFT) predicts transition-state geometries and electronic effects of the cyclopentylthio group on boronic acid resonance .

Q. How can this compound be tailored for enzyme inhibition studies?

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., fluorinated groups or heterocycles) at the phenyl ring to modulate binding affinity. For example, fluorobenzyl derivatives showed enhanced inhibition of autotaxin in structural studies .

- Biolayer Interferometry (BLI): Quantify binding kinetics with immobilized enzyme targets. Pre-incubation with stabilizing agents (e.g., glycerol) prevents boronic acid aggregation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。